2-Amino-4-chloro-5-fluorobenzaldehyde

Descripción general

Descripción

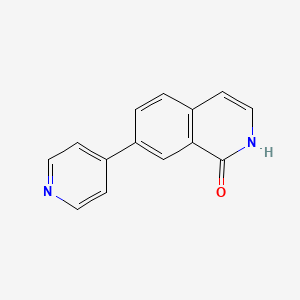

2-Amino-4-chloro-5-fluorobenzaldehyde is a chemical compound with the CAS Number: 1602624-87-2 . It has a molecular weight of 173.57 . The compound is a light yellow to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-5-chloro-4-fluorobenzaldehyde . The InChI code for this compound is 1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 .Physical and Chemical Properties Analysis

This compound is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases and Metal Complexes 2-Amino-4-chloro-5-fluorobenzaldehyde is instrumental in the synthesis of Schiff bases, which are then used to form metal complexes with potential antibacterial properties. For example, Schiff bases derived from reactions with 2-amino-4-chloro- and other substituted benzothiazoles have been complexed with Zn(II) to yield compounds with varied anions. These complexes demonstrate antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Fluorescence Derivatization Reagent In analytical chemistry, derivatives of this compound can be used as fluorescence derivatization reagents for the detection of aromatic aldehydes in liquid chromatography. This application is crucial for the sensitive and selective analysis of aldehyde compounds in various samples, contributing to fields like environmental monitoring and food safety (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Catalysis and Organic Synthesis The compound also finds applications in catalysis and organic synthesis. For instance, it participates in redox-neutral indole annulation cascades, forming complex polycyclic structures in a single step. This process is significant for synthesizing compounds with potential biological activities and for constructing complex molecular architectures (Haibach, Deb, De, & Seidel, 2011).

Synthesis of Liquid Crystalline and Fire Retardant Molecules Moreover, this compound derivatives are utilized in the synthesis of novel liquid crystalline and fire retardant molecules. These applications are particularly relevant in materials science, where the design of new materials with specific thermal and optical properties is critical (Jamain, Khairuddean, & Guan-Seng, 2020).

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H312, H332 which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280 which advises wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Similar compounds, such as fluorobenzaldehydes, are known to be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .

Mode of Action

It is known that the compound can participate in condensation reactions to form schiff base compounds . These reactions involve the aldehyde group of the 2-Amino-4-chloro-5-fluorobenzaldehyde molecule interacting with a primary amine to form a Schiff base .

Biochemical Pathways

The formation of schiff base compounds can influence various biochemical pathways, depending on the specific nature of the schiff base and its targets .

Pharmacokinetics

The compound’s physical form is described as a light yellow to yellow powder or crystals . This suggests that it may have solid-state properties that could influence its bioavailability.

Result of Action

The formation of schiff base compounds can lead to various effects, depending on the specific targets of these compounds .

Propiedades

IUPAC Name |

2-amino-4-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXICUUMWAHBIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B2980598.png)

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2980599.png)

![2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2980600.png)

![{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis](/img/structure/B2980601.png)

![2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2980603.png)

![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)

![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)

![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2980615.png)

![5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2980617.png)